2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core substituted with a 4-chlorobenzylthio group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-chlorobenzylthiol: This intermediate is prepared by reacting 4-chlorobenzaldehyde with sulfur in the presence of an acid catalyst.
Condensation Reaction: The 4-chlorobenzylthiol is then condensed with a suitable indole derivative under basic conditions to form the desired pyrimidoindole core.
Substitution Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, p-tolyl halides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced indole derivatives.
Substitution: Various substituted pyrimidoindoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-indol-4(5H)-one: Similar structure but lacks the pyrimido ring.
2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrido[5,4-b]indol-4(5H)-one: Similar structure with a pyrido ring instead of a pyrimido ring.
Uniqueness
2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific substitution pattern and the presence of both the pyrimidoindole core and the 4-chlorobenzylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3OS/c1-15-6-12-18(13-7-15)28-23(29)22-21(19-4-2-3-5-20(19)26-22)27-24(28)30-14-16-8-10-17(25)11-9-16/h2-13,26H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFZQMWJIUJRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.